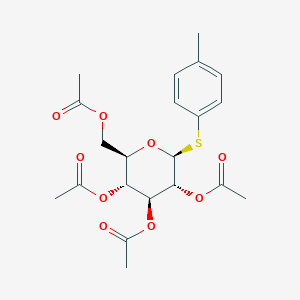
4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside is an organic compound with the molecular formula C21H26O9S and a molecular weight of 454.49 g/mol . It is a white crystalline solid with a melting point of 116-117°C . This compound is a derivative of glucopyranoside, where the hydroxyl groups are acetylated, and a thiol group is introduced at the anomeric carbon.
準備方法
The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation . The thiol group can be introduced using thiolating agents like thiourea or thioacetic acid under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
化学反応の分析
4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside undergoes various chemical reactions, including:
Substitution: The acetyl groups can be hydrolyzed under basic conditions to yield the free hydroxyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or methanol, and controlled temperatures to ensure the desired reaction pathway.
科学的研究の応用
4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside has several scientific research applications:
作用機序
The mechanism of action of 4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside involves its interaction with biological molecules through its thiol and acetyl groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function . The acetyl groups can be hydrolyzed to release free hydroxyl groups, which can participate in hydrogen bonding and other interactions . These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.
類似化合物との比較
4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside can be compared with similar compounds such as:
4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-galactopyranoside: Similar structure but with a galactose backbone.
4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-mannopyranoside: Similar structure but with a mannose backbone.
4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-xylopyranoside: Similar structure but with a xylose backbone.
The uniqueness of this compound lies in its specific glucopyranoside structure, which influences its reactivity and interactions in biological systems.
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O9S/c1-11-6-8-16(9-7-11)31-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(30-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOIRMXQHXTRL-ADAARDCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














